molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1

2,6-Diazaspiro[3.5]nonan-1-one

Cat. No. B6314035
CAS RN: 1422062-20-1
M. Wt: 140.18 g/mol
InChI Key: DZXVNBLZCZAFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diazaspiro[3.5]nonan-1-one” is a chemical compound with the linear formula C7H12N2O . It has a molecular weight of 140.19 .


Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.5]nonan-1-one” involves structural optimization of an acryloyl amine moiety .


Molecular Structure Analysis

The InChI code for “2,6-Diazaspiro[3.5]nonan-1-one” is 1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2, (H,9,10) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The compound has been identified as a potent covalent inhibitor against KRAS G12C . This suggests that it can participate in chemical reactions that inhibit the activity of the KRAS G12C protein.

Scientific Research Applications

Oncoprotein Inhibition

“2,6-Diazaspiro[3.5]nonan-1-one” derivatives have been identified as potent covalent inhibitors against the KRAS G12C mutation, a known driver of oncogenic alteration in human cancer . These compounds bind to the mutated cysteine residue in KRAS, effectively inhibiting its activity. This inhibition is crucial for therapeutic treatment of solid tumors, as RAS proteins play a significant role in cellular proliferation and differentiation.

Structural Optimization for Improved Activity

The structural optimization of “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has led to improved in vitro inhibitory activity against KRAS G12C . By modifying the acryloyl amine moiety, researchers have enhanced the compound’s ability to bind in the switch-II pocket of KRAS G12C, demonstrating the compound’s potential for further development as a cancer therapeutic.

Metabolic Stability Enhancement

Through the optimization process, certain “2,6-Diazaspiro[3.5]nonan-1-one” derivatives have shown high metabolic stabilities in human and mouse liver microsomes . This property is essential for the development of a drug as it affects the compound’s degradation rate and bioavailability in the body.

Anti-tumor Activity

One of the optimized derivatives of “2,6-Diazaspiro[3.5]nonan-1-one” exhibited a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . This indicates the compound’s potential efficacy in reducing tumor growth in vivo, making it a promising candidate for further preclinical studies.

X-ray Crystallography for Binding Analysis

The binding mode of “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has been analyzed using X-ray crystallography . This technique has provided insights into how the compound interacts with the KRAS G12C protein at a molecular level, which is invaluable for the rational design of more potent inhibitors.

Synthesis and Clinical Application

The synthesis of new drugs incorporating “2,6-Diazaspiro[3.5]nonan-1-one” derivatives has been recognized in the clinical application of new drugs approved by the FDA in 2022 . This highlights the compound’s relevance in the pharmaceutical industry and its potential to contribute to the development of new cancer therapies.

Mechanism of Action

Target of Action

The primary target of 2,6-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Mode of Action

2,6-Diazaspiro[3.5]nonan-1-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 2,6-Diazaspiro[3.5]nonan-1-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .

Biochemical Pathways

The inhibition of KRAS G12C by 2,6-Diazaspiro[3.5]nonan-1-one affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the mutated KRAS G12C protein, this compound can potentially halt the uncontrolled cell proliferation characteristic of many cancers .

Pharmacokinetics

The compound 2,6-Diazaspiro[3.5]nonan-1-one exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .

Result of Action

The result of the action of 2,6-Diazaspiro[3.5]nonan-1-one is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .

Future Directions

The compound has shown promising results as a covalent inhibitor of KRAS G12C . It has high metabolic stabilities in human and mouse liver microsomes and has shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . These findings suggest potential future directions for the use of “2,6-Diazaspiro[3.5]nonan-1-one” in cancer treatment.

properties

IUPAC Name

2,8-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVNBLZCZAFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.5]nonan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.